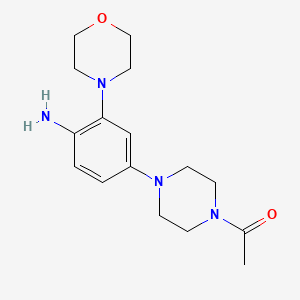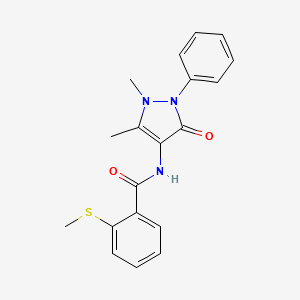![molecular formula C17H18N4O2S2 B5110285 N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(2-quinolinylthio)butanamide](/img/structure/B5110285.png)
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(2-quinolinylthio)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(2-quinolinylthio)butanamide, also known as QL-IX-55, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. QL-IX-55 is a thiadiazole-based compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.
作用机制
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(2-quinolinylthio)butanamide is believed to exert its effects through the inhibition of autophagy and the induction of apoptosis in cancer cells. The compound has been shown to activate the JNK pathway, leading to the activation of caspases and subsequent apoptosis. N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(2-quinolinylthio)butanamide has also been shown to inhibit the activity of lysosomal proteases, leading to the accumulation of autophagosomes and the inhibition of autophagy.
Biochemical and Physiological Effects:
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(2-quinolinylthio)butanamide has been shown to induce apoptosis in cancer cells, including breast cancer, lung cancer, and pancreatic cancer cells. The compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo. N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(2-quinolinylthio)butanamide has been shown to induce the accumulation of autophagosomes and the inhibition of autophagy in cancer cells. The compound has also been shown to induce the activation of the JNK pathway and the subsequent activation of caspases.
实验室实验的优点和局限性
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(2-quinolinylthio)butanamide has several advantages for use in lab experiments, including its ability to selectively induce apoptosis in cancer cells and its potential as a fluorescent probe for imaging of lysosomes and mitochondria. The compound also has limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.
未来方向
For N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(2-quinolinylthio)butanamide include the optimization of its synthesis method, the study of its potential as a therapeutic agent in the treatment of cancer and neurodegenerative diseases, and the development of new fluorescent probes based on its structure. Further studies are also needed to determine the safety and efficacy of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(2-quinolinylthio)butanamide in vivo and to identify potential drug targets for the compound.
合成方法
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(2-quinolinylthio)butanamide can be synthesized using various methods, including the reaction of 2-(2-quinolinylthio)butan-1-amine with 5-(methoxymethyl)-1,3,4-thiadiazole-2-thiol in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting compound is then purified using column chromatography or recrystallization. Other methods of synthesis include the reaction of 2-(2-quinolinylthio)butan-1-amine with 5-(chloromethyl)-1,3,4-thiadiazole-2-thiol in the presence of a base such as triethylamine.
科学研究应用
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(2-quinolinylthio)butanamide has shown potential applications in scientific research, including its use as a fluorescent probe for imaging of lysosomes and mitochondria, as well as its use in the study of autophagy and cancer cell death. N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(2-quinolinylthio)butanamide has also been studied for its potential as a therapeutic agent in the treatment of cancer and neurodegenerative diseases.
属性
IUPAC Name |
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-quinolin-2-ylsulfanylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S2/c1-3-13(16(22)19-17-21-20-15(25-17)10-23-2)24-14-9-8-11-6-4-5-7-12(11)18-14/h4-9,13H,3,10H2,1-2H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQEKKKFHCVAONS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NN=C(S1)COC)SC2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-quinolin-2-ylsulfanylbutanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(2-oxo-1-pyrrolidinyl)propyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B5110203.png)
![1-(4-methylphenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2,5-pyrrolidinedione](/img/structure/B5110210.png)

![N-(4-fluorobenzyl)-3-{1-[4-(methylthio)benzyl]-4-piperidinyl}propanamide](/img/structure/B5110218.png)
![4-chloro-N-{2-[(4-chloro-2-nitrophenyl)amino]-1-methylethyl}benzenesulfonamide](/img/structure/B5110224.png)
![10-chloro-2,4-dimethyl-5,6-dihydro-4H-furo[2',3':3,4]cyclohepta[1,2-b][1]benzofuran](/img/structure/B5110240.png)
![2-[(5-chloro-1,3-benzothiazol-2-yl)thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5110246.png)

![1-[2-(4-chlorophenoxy)ethoxy]-3-methoxybenzene](/img/structure/B5110259.png)

![1-(2-furylmethyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate](/img/structure/B5110280.png)

![1-[(5-methyl-2-furyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5110293.png)
![2-acetyl-3-(4-fluorophenyl)-8-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B5110299.png)